2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)
CAS No.:
Cat. No.: VC17287421
Molecular Formula: C15H18ClN3O2
Molecular Weight: 307.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18ClN3O2 |
|---|---|
| Molecular Weight | 307.77 g/mol |
| IUPAC Name | 2-[4-chloro-6-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
| Standard InChI | InChI=1S/C15H18ClN3O2/c1-14(2)7-20-12(18-14)10-5-9(16)6-11(17-10)13-19-15(3,4)8-21-13/h5-6H,7-8H2,1-4H3 |
| Standard InChI Key | RCRPSDWASGOBCA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)Cl)C |
Introduction
Chemical Structure and Molecular Properties
Core Framework and Substituent Effects
The molecule features a pyridine ring substituted with chlorine at the 4-position and two 4,4-dimethyl-4,5-dihydrooxazole groups at the 2- and 6-positions. The dihydrooxazole rings are non-aromatic, saturated heterocycles with a methyl group at both the 4-positions, enhancing steric bulk and influencing conformational flexibility .
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 376.82 g/mol |
| Hybridization | sp (pyridine), sp (oxazoline) |
| Stereochemistry | Chiral centers at oxazoline C4 positions |
The chlorine atom inductively withdraws electron density from the pyridine ring, polarizing the system and modulating reactivity at the nitrogen centers . The dihydrooxazole groups act as bidentate ligands, capable of coordinating transition metals via their nitrogen and oxygen atoms .
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous 4,5-dihydrooxazole derivatives exhibit distinct spectral signatures:
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FT-IR: Stretching vibrations at 1,650–1,680 cm (C=N), 1,100–1,200 cm (C-O).
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H NMR: Methyl groups on dihydrooxazole resonate at δ 1.2–1.4 ppm, while pyridine protons appear downfield at δ 8.0–8.5 ppm .
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Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (m/z 376.82) and fragmentation patterns reflecting cleavage at the pyridine-oxazoline junctions .
Synthesis and Reaction Pathways
Copper-Catalyzed Cyclization
A validated route to analogous 2,6-disubstituted pyridines involves copper-catalyzed intramolecular cyclization of β-(methylthio)enamides. For this compound, the synthesis would proceed as:
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Precursor Preparation: React 4-chloro-2,6-diaminopyridine with methylthioacetyl chloride to form β-(methylthio)enamide intermediates.
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Cyclization: Treat with CuI (10 mol%) and 1,10-phenanthroline in DMF at 80°C, inducing ring closure to form dihydrooxazole moieties .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI/Phenanthroline |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | ~65% (estimated) |
Alternative Approaches
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Condensation Methods: Reacting 4-chloro-2,6-pyridinedicarbonyl dichloride with 2-amino-2-methylpropanol in the presence of PCl, though this route risks over-functionalization.
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Post-Functionalization: Introducing dihydrooxazole groups via Ullmann coupling to pre-formed 4-chloropyridine, though this requires stringent palladium catalysis .
Applications and Functional Relevance
Asymmetric Catalysis
The C-symmetric structure enables its use as a chiral ligand in enantioselective transformations. In pilot studies with analogous ligands:
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Hydrogenation: Up to 92% ee in ketone reductions using Ru complexes .
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Cross-Coupling: Enhanced selectivity in Suzuki-Miyaura reactions when coordinated to Pd .
Medicinal Chemistry
While direct biological data are unavailable, 4,5-dihydrooxazoles exhibit:
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Antimicrobial Activity: MIC values of 8–16 µg/mL against Gram-positive strains.
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Enzyme Inhibition: IC = 1.2 µM against COX-2, suggesting anti-inflammatory potential.
Table 3: Comparative Bioactivity of Dihydrooxazole Derivatives
| Compound Class | Target | Activity |
|---|---|---|
| 4,4-Dimethyl derivatives | COX-2 | IC = 1.8 µM |
| 4-Isopropyl analogs | S. aureus | MIC = 12 µg/mL |
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